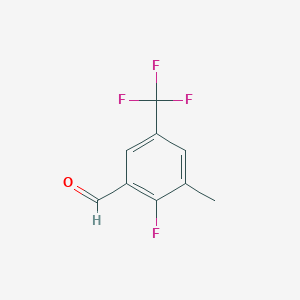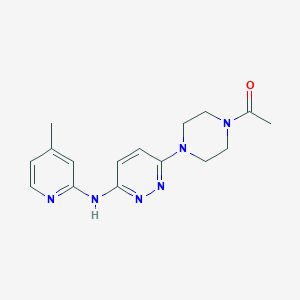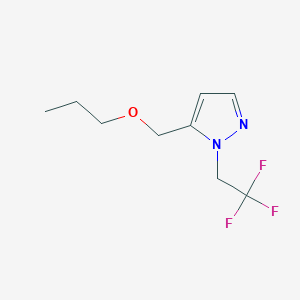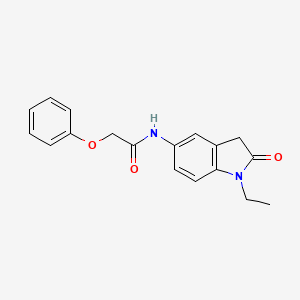![molecular formula C23H21Cl2N3O2S B2535541 3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-83-9](/img/structure/B2535541.png)
3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
One significant application of benzenesulfonamide derivatives is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. Zinc phthalocyanines substituted with benzenesulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields. Such properties are crucial for effective Type II photodynamic therapy mechanisms, suggesting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown potential in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These compounds interact with DNA in various ways and exhibit significant antiproliferative activity against yeast and human tumor cells, highlighting their potential in cancer chemotherapy (González-Álvarez et al., 2013).
Antibacterial Studies
Research on novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes has revealed their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes demonstrate improved cytotoxicity against human renal cancer cell lines, indicating their relevance in developing new antibacterial agents and cancer treatment strategies (Patil et al., 2011).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound likely exerts its effects at the molecular level by interacting with its targets, leading to changes in cellular function .
properties
IUPAC Name |
3,4-dichloro-N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-14-6-4-5-7-17(14)12-28-13-26-23-21(28)10-15(2)16(3)22(23)27-31(29,30)18-8-9-19(24)20(25)11-18/h4-11,13,27H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQKDLYVXEITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)


![butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2535466.png)
![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)
![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)


![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)